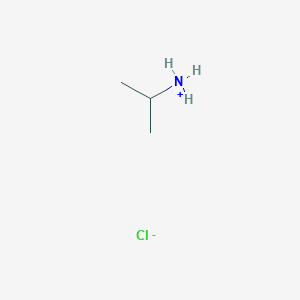

Isopropylammonium chloride

Description

Properties

IUPAC Name |

propan-2-ylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYORFGKSZLPNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-31-0 (Parent) | |

| Record name | 2-Propanamine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

95.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15572-56-2 | |

| Record name | 2-Propanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isopropylammonium chloride chemical properties

An In-depth Technical Guide to the Chemical Properties of Isopropylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (IPACl), also known as 2-propanaminium chloride, is an organic ammonium salt with the chemical formula C₃H₁₀ClN.[1] While a simple molecule, it has garnered significant attention in advanced materials science, most notably as a critical additive in the fabrication of high-efficiency perovskite solar cells (PSCs).[2][3] Its strategic application has been shown to stabilize the desirable photoactive α-phase of formamidinium-based perovskites, leading to devices with certified power conversion efficiencies as high as 23.9% and dramatically improved long-term operational stability.[2][3]

This technical guide serves as a comprehensive resource on the core chemical properties of this compound. It moves beyond a simple recitation of data points to provide an in-depth analysis of its synthesis, reactivity, and spectroscopic characterization. Authored from the perspective of a senior application scientist, this document explains the causality behind experimental choices and provides field-proven protocols for its synthesis, characterization, and application. Every protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility for researchers in materials science and drug development.

Molecular and Physicochemical Properties

This compound is the salt formed from the neutralization of the weak base isopropylamine with the strong acid hydrochloric acid.[4] It typically appears as a white to off-white crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Due to its hygroscopic nature, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to maintain its purity and free-flowing character.[1]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in various experimental setups.

| Property | Value | Source(s) |

| IUPAC Name | propan-2-ylazanium chloride | [1] |

| Synonyms | Isopropylamine hydrochloride, 2-Aminopropane hydrochloride | [5] |

| CAS Number | 15572-56-2 | [1] |

| Molecular Formula | C₃H₁₀ClN | [1] |

| Molecular Weight | 95.57 g/mol | [1] |

| Appearance | White to off-white crystalline, hygroscopic powder | [5] |

| Melting Point | ~160 °C | [6] |

| Solubility | Water: Soluble / Miscible Methanol: Slightly Soluble Ethanol: Soluble | [4][5][6] |

Note: Quantitative solubility data in many organic solvents is not widely published. A protocol for its experimental determination is provided in Section 3.3.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of synthesized this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H NMR Spectroscopy: A Predictive Analysis

The proton NMR (¹H NMR) spectrum of this compound is simple and highly characteristic. Based on its molecular structure, ((CH₃)₂CHNH₃)⁺Cl⁻, we can predict the key features of its spectrum, which serves as a benchmark for experimental verification.

-

Number of Signals: The molecule has three distinct types of protons due to symmetry, which will result in three unique signals in the ¹H NMR spectrum.

-

Chemical Shift (δ): The approximate position of these signals is influenced by the electron-withdrawing ammonium group (-NH₃⁺).

-

-NH₃⁺ Protons: These three protons are attached to the nitrogen atom. They are expected to be the most deshielded due to the positive charge and will appear furthest downfield, typically in the range of δ 7.5-8.5 ppm. This signal may be broad due to quadrupole coupling with the nitrogen atom and exchange with trace amounts of water.

-

-CH- Proton (Methine): The single proton on the central carbon is adjacent to the -NH₃⁺ group. It will appear as a multiplet in the range of δ 3.2-3.6 ppm.

-

-CH₃ Protons (Methyl): The six protons of the two equivalent methyl groups are furthest from the ammonium group. They will be the most shielded, appearing furthest upfield as a doublet around δ 1.3 ppm.

-

-

Integration: The relative areas under the signals will correspond to the number of protons of each type, with an expected ratio of 3:1:6 for the NH₃⁺ : CH : CH₃ protons, respectively.

-

Splitting (Multiplicity): Spin-spin coupling between adjacent non-equivalent protons leads to signal splitting.

-

The -CH₃ signal will be split into a doublet by the single adjacent methine proton (n+1 = 1+1 = 2).

-

The -CH- signal will be split into a septet (or multiplet) by the six adjacent methyl protons (n+1 = 6+1 = 7).

-

The splitting of the -NH₃⁺ signal is often not observed or is very broad, and it typically appears as a singlet.

-

This predictive framework allows a researcher to quickly and confidently verify the successful synthesis and purity of the compound from its ¹H NMR spectrum.

Synthesis, Purification, and Characterization

The most common and straightforward synthesis of this compound is a direct acid-base reaction. The following section provides a detailed laboratory-scale protocol.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes the synthesis of this compound from isopropylamine and hydrochloric acid, followed by purification via recrystallization.

Objective: To synthesize and purify this compound with high purity (>98%).

Materials:

-

Isopropylamine (C₃H₉N)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Diethyl ether (anhydrous)

-

Ethanol (absolute)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Methodology:

-

Reaction Setup:

-

In a fume hood, add 100 mL of anhydrous diethyl ether to a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 10.0 mL of isopropylamine to the cooled diethyl ether with stirring.

-

-

Acidification:

-

While vigorously stirring the isopropylamine solution, add concentrated HCl dropwise using a dropping funnel over a period of 30 minutes. A white precipitate of this compound will form immediately.

-

Causality: The slow, dropwise addition of acid to the cooled solution is crucial to control the highly exothermic nature of the neutralization reaction, preventing solvent boiling and ensuring safety. Diethyl ether is used as the reaction medium because the starting amine is soluble, but the resulting ammonium salt is not, causing it to precipitate and facilitating easy collection.

-

-

Isolation:

-

After the addition is complete, allow the slurry to stir in the ice bath for an additional hour to ensure the reaction goes to completion.

-

Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with three portions of 20 mL cold diethyl ether to remove any unreacted starting materials.

-

-

Purification (Recrystallization):

-

Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot absolute ethanol.

-

Once fully dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Trustworthiness: This recrystallization step is a self-validating purification method. Impurities remain in the ethanol mother liquor, while the pure salt crystallizes out, ensuring a high-purity final product.

-

-

Drying and Storage:

-

Dry the purified crystals under vacuum at 60 °C for at least 4 hours.

-

Store the final product in a tightly sealed container in a desiccator.

-

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for this compound Synthesis.

Protocol: Quantitative Solubility Determination

As quantitative solubility data is sparse, this protocol provides a reliable gravimetric method for its determination.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Methodology:

-

Equilibration: Add an excess amount of dry this compound to a known volume (e.g., 10 mL) of the chosen solvent in a sealed vial.

-

Saturation: Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches equilibrium and becomes saturated.

-

Sampling: After 24 hours, stop the shaking and allow the excess solid to settle. Carefully extract a precise volume (e.g., 1.00 mL) of the clear supernatant, ensuring no solid particles are transferred.

-

Gravimetric Analysis: Transfer the aliquot to a pre-weighed, dry vial. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Calculation: Once the solvent is fully removed, reweigh the vial. The difference in mass corresponds to the amount of dissolved this compound. Calculate the solubility in g/100 mL.

Chemical Reactivity and Stability

Reactivity Profile

This compound exhibits reactivity typical of an ammonium salt.[2]

-

Acid-Base Reactions: As the salt of a weak base and a strong acid, it will react with strong bases (e.g., NaOH) to deprotonate the ammonium ion, liberating free isopropylamine and forming the corresponding salt (e.g., NaCl).[2]

-

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride anion is displaced by other nucleophiles, although this is less common than its acid-base chemistry.[2]

Thermal Stability and Decomposition

While stable under standard room temperature conditions, this compound will decompose upon heating.[1] Specific thermogravimetric analysis (TGA) or differential thermal analysis (DTA) curves are not widely available in the literature. However, based on its composition, thermal decomposition is expected to release toxic and corrosive fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[6] A TGA experiment would likely show a significant mass loss step beginning above its melting point, corresponding to this decomposition pathway.

Applications in Materials Science: Perovskite Solar Cells

The most prominent application of this compound is as a stabilizing agent for formamidinium lead iodide (FAPbI₃) perovskites.[2][3]

Mechanism of Stabilization

The desirable black, photoactive α-phase of FAPbI₃ is thermodynamically unstable at room temperature and tends to convert into a yellow, non-photoactive δ-phase. This compound helps prevent this degradation. The isopropylammonium (IPA⁺) cations are too large to be incorporated into the bulk perovskite lattice. Instead, they are believed to passivate the grain boundaries and surface of the perovskite film.[7] This passivation reduces defect density and suppresses non-radiative recombination. The chloride ions can also help fill halide vacancies, further stabilizing the crystal structure and improving carrier lifetimes.[2]

Caption: Role of IPACl in Perovskite Stabilization.

Protocol: Preparation of a Stabilized Perovskite Precursor Solution

This protocol is adapted from established methods for fabricating high-efficiency PSCs.[2][3][8]

Objective: To prepare a 1M FAPbI₃ precursor solution with this compound as a stabilizing additive.

Materials:

-

Formamidinium iodide (FAI)

-

Lead iodide (PbI₂)

-

This compound (IPACl)

-

Anhydrous solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)

-

Nitrogen-filled glovebox

Methodology:

-

Solvent Preparation: Prepare a mixed solvent system of DMF:DMSO in a 4:1 volume ratio inside a glovebox.

-

Precursor Dissolution:

-

To prepare 1 mL of the final solution, weigh and add FAI, PbI₂, and IPACl to the mixed solvent. The molar ratio should be carefully controlled. For example, for a 5% additive concentration relative to lead, you would use:

-

1.0 mmol PbI₂

-

1.0 mmol FAI

-

0.05 mmol IPACl

-

-

Expertise: The precise molar ratio of the additive is a critical experimental parameter that must be optimized. It influences crystal growth, film morphology, and final device performance. Starting with a 5-10 mol% concentration is a common practice.

-

-

Mixing: Stir the solution on a hotplate at 60 °C for at least 2 hours inside the glovebox until all components are fully dissolved and the solution is clear and yellow.

-

Filtration: Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulates that could negatively impact the quality of the spin-coated thin film.

-

Usage: The resulting solution is ready for deposition (e.g., spin coating) to form the perovskite active layer of a solar cell.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate care.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1] Some notifications also include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear safety glasses with side shields, nitrile gloves, and a lab coat.[1]

-

Handling: Avoid creating dust. Keep away from strong bases and oxidizing agents. As it is hygroscopic, minimize exposure to air.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound whose simple structure belies its significant utility, particularly in the cutting-edge field of perovskite photovoltaics. Its key chemical properties—including its straightforward synthesis, predictable reactivity, and characteristic spectroscopic signature—make it an accessible yet powerful tool for researchers. Its most impactful role as a surface and grain boundary passivating agent has proven instrumental in overcoming the inherent instabilities of formamidinium-based perovskites, pushing device efficiencies and operational lifetimes to new heights. The protocols and data synthesized in this guide provide a trusted, authoritative foundation for scientists and engineers to effectively utilize and innovate with this compound in their research and development endeavors.

References

-

Nature Energy. (n.d.). Stabilization of formamidinium lead triiodide α-phase with this compound for perovskite solar cells. IDEAS/RePEc. Available from: [Link]

-

ResearchGate. (n.d.). Stabilization of formamidinium lead triiodide α-phase with this compound for perovskite solar cells | Request PDF. Available from: [Link]

-

Advanced Functional Materials. (2021). Propylammonium Chloride Additive for Efficient and Stable FAPbI3 Perovskite Solar Cells. Wiley Online Library. Available from: [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Available from: [Link]

-

YouTube. (2021, October 29). Detailed protocol for fabrication of perovskite solar cells. Available from: [Link]

-

Sciencemadness Wiki. (2020, September 2). Isopropylamine. Available from: [Link]

Sources

- 1. This compound | C3H10ClN | CID 27399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stabilization of formamidinium lead triiodide α-phase with this compound for perovskite solar cells [ideas.repec.org]

- 3. researchgate.net [researchgate.net]

- 4. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]

- 5. CAS 15572-56-2: this compound | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Propylammonium Chloride Additive for Efficient and Stable FAPbI3 Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]

- 8. youtube.com [youtube.com]

Isopropylammonium chloride crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Isopropylammonium-Based Compounds

Foreword for the Advanced Researcher

In the landscape of materials science and drug development, the precise arrangement of atoms within a crystalline solid is paramount. This atomic architecture dictates a material's physical, chemical, and electronic properties. The isopropylammonium (IPA) cation, with its unique steric profile and hydrogen-bonding capabilities, has emerged as a versatile building block in crystal engineering. It is a key component in a class of materials known as organic-inorganic hybrids, which are at the forefront of research in fields like photovoltaics and ferroelectrics.

This guide eschews a conventional, rigid format. Instead, it adopts a narrative built around a compelling case study: tetra(isopropylammonium) decachlorotricadmate(II), [(CH₃)₂CHNH₃]₄Cd₃Cl₁₀ . This compound, hereafter referred to as IPACC, presents a rich example of temperature-dependent polymorphism, where the crystal structure undergoes multiple, distinct transformations. By dissecting the analysis of IPACC, we will illuminate the powerful techniques and critical reasoning required to understand complex crystalline systems. We will explore not just the what of the structure, but the why behind its transformations and the experimental choices made to uncover its secrets.

Section 1: The Isopropylammonium Cation in Crystal Engineering

The isopropylammonium (IPA) cation [(CH₃)₂CHNH₃]⁺ is more than a simple organic spacer. Its defining features for crystal engineering are:

-

Asymmetric Steric Hindrance: The bulky isopropyl group, compared to a simpler methyl- or ethylammonium cation, creates specific spatial demands within a crystal lattice.

-

Hydrogen Bonding: The -NH₃⁺ group is a potent hydrogen-bond donor, capable of forming strong, directional N-H···X interactions (where X is typically a halide anion). These bonds are fundamental in assembling the crystal lattice.

-

Dynamic Potential: The cation is not static. It can undergo rotational motion, particularly around the C-N bond. The transition between a dynamically disordered (rotating) state and an ordered (locked) state is often the driving force for structural phase transitions.[1]

These characteristics make the IPA cation an excellent tool for constructing complex, functional materials. Its behavior is central to the properties of the model compound we will examine, IPACC, which showcases a fascinating interplay between the inorganic framework and the dynamic organic cation.[2]

Section 2: Synthesis and High-Quality Crystal Growth

The foundation of any crystallographic analysis is a high-quality single crystal. For compounds like IPACC, this is typically achieved through solution-based methods.

Causality in Crystal Growth

The goal of crystallization is to allow molecules to self-assemble into a highly ordered, repeating lattice. The quality of this order determines the quality of the diffraction data. Rapid precipitation traps defects and leads to polycrystalline or amorphous solids. Therefore, the primary experimental choice is to retard the rate of crystallization . Slow solvent evaporation or a gradual decrease in temperature reduces the supersaturation of the solution, giving molecules ample time to arrange themselves into a low-energy, single-crystal lattice.

Experimental Protocol: Slow Evaporation Synthesis of IPACC Single Crystals

-

Stoichiometric Preparation: In a fume hood, dissolve stoichiometric amounts of isopropylammonium chloride ((CH₃)₂CHNH₃Cl) and cadmium(II) chloride (CdCl₂) in an acidic aqueous solution. The acid prevents the formation of metal hydroxides.

-

Dissolution: Gently warm and stir the solution until all reactants are fully dissolved, creating a clear, homogeneous solution.

-

Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm) into a clean crystallizing dish. This removes any particulate impurities that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the dish with perforated paraffin film. The small holes regulate the rate of solvent evaporation.

-

Incubation: Place the dish in a vibration-free environment at a constant, slightly elevated temperature (e.g., 30-40°C) for several days to weeks.

-

Harvesting: Once well-formed, transparent crystals appear, carefully remove them from the solution using tweezers and dry them with filter paper.

Section 3: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[3] It provides the atomic coordinates, bond lengths, bond angles, and unit cell parameters that define the crystal structure.

The SC-XRD Experimental Workflow

The process transforms a physical crystal into a refined digital model of its atomic structure.

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Step-by-Step Methodology for SC-XRD Analysis

-

Crystal Selection: Under a microscope, select a clear, well-formed crystal with sharp edges and no visible cracks or defects. A suitable size is typically 0.1-0.3 mm in all dimensions.

-

Mounting: Affix the chosen crystal to the tip of a glass fiber or a specialized loop using a minimal amount of inert oil or epoxy.

-

Data Collection: Mount the fiber on the diffractometer's goniometer head and cool the crystal in a stream of cold nitrogen gas (e.g., 100 K). The cooling minimizes thermal vibrations, leading to sharper diffraction spots and higher quality data. The instrument then rotates the crystal while exposing it to a monochromatic X-ray beam, and a detector records the diffraction pattern.

-

Data Reduction: Software integrates the raw diffraction images to determine the position and intensity of each reflection. These intensities are then corrected for experimental factors to produce a reflection file.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map, from which a preliminary model of the atomic structure is built.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, bond lengths, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation and Reporting: The final structure is validated to check for errors. The results are compiled into a standard Crystallographic Information File (CIF), a text-based format that contains all information about the crystal structure and the experiment.[4][5]

Section 4: A Case Study in Polymorphism: The Structures of IPACC

IPACC is an ideal model system because it exhibits a series of three distinct, reversible phase transitions between room temperature and 375 K.[1][6] These transitions are driven by changes in the dynamic behavior of the isopropylammonium cations.[2]

The Sequence of Phase Transitions

By carefully analyzing the crystal structure at different temperatures, a clear picture of the transformations emerges. The transitions are from a high-symmetry, high-temperature phase to progressively lower-symmetry, lower-temperature phases.

Caption: Temperature-dependent phase transitions in [(CH₃)₂CHNH₃]₄Cd₃Cl₁₀ (IPACC).

Structural Analysis of the IPACC Phases

The core of the analysis lies in comparing the crystallographic data from each phase. The transitions involve subtle but significant rearrangements of both the inorganic [Cd₃Cl₁₀]ⁿ⁻ network and, most critically, the ordering of the IPA⁺ cations.[1][2]

-

Phase I (T > 353 K): In the highest temperature phase, the IPA⁺ cations have enough thermal energy to rotate almost freely. This dynamic disorder is reflected in the high symmetry of the crystal (space group Cmce).

-

Phase II (353 K > T > 294 K): Upon cooling, the first phase transition occurs. The inorganic framework distorts slightly, and the IPA⁺ cations lose some rotational freedom. They become partially ordered, leading to a loss of symmetry elements and a change in the space group to Pbca.

-

Phase III (294 K > T > 259 K): The second transition involves the final ordering of the IPA⁺ cations. They "freeze" into specific orientations, stabilized by the formation of a well-defined network of N-H···Cl hydrogen bonds. This locking-in mechanism results in a further reduction of symmetry to the P2₁2₁2₁ space group.[2]

Quantitative Crystallographic Data

The following table summarizes the key structural parameters for each phase of IPACC, as determined by single-crystal X-ray diffraction.[1]

| Parameter | Phase I | Phase II | Phase III |

| Temperature (K) | 375 | 320 | 275 |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | Cmce | Pbca | P2₁2₁2₁ |

| a (Å) | 20.379 | 20.242 | 20.134 |

| b (Å) | 20.570 | 20.485 | 20.413 |

| c (Å) | 15.013 | 14.966 | 14.887 |

| V (ų) | 6286.7 | 6204.1 | 6112.5 |

| Cation State | Dynamically Disordered | Partially Ordered | Fully Ordered |

Section 5: Corroborative Thermal Analysis

While SC-XRD provides the structural snapshot, other techniques are needed to probe the thermodynamics of the transitions. Differential Scanning Calorimetry (DSC) is a powerful corroborative tool.

Principle of Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. When the sample undergoes a process that involves a change in enthalpy (like a phase transition), it is detected as a deviation from the baseline heat flow. This allows for the precise determination of transition temperatures and their associated enthalpy changes.

Experimental Protocol: DSC Analysis of IPACC

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of ground IPACC crystals into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a controlled atmosphere. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Program the instrument to heat and cool the sample at a controlled rate (e.g., 10 K/min) over the temperature range of interest (e.g., 240 K to 380 K).

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) will show peaks corresponding to the phase transitions. The onset temperature of each peak confirms the transition temperatures observed by variable-temperature XRD.[6]

Conclusion: From Structure to Function

The detailed analysis of tetra(isopropylammonium) decachlorotricadmate(II) serves as a powerful illustration of the principles of modern crystal structure analysis. We have seen that a crystal is not a static entity but a dynamic system, particularly in organic-inorganic hybrids. The behavior of the isopropylammonium cation—its transition from a freely rotating, disordered state to a hydrogen-bonded, ordered state—is the direct cause of the material's polymorphic transformations.[1][2]

This fundamental understanding, gained through the synergistic application of SC-XRD and thermal analysis, is the cornerstone of rational materials design. By learning to control the dynamics of organic cations within inorganic frameworks, researchers can tune the properties of materials to create next-generation ferroelectrics, sensors, and high-efficiency photovoltaic devices.

References

-

Gągor, A., et al. (2011). Structural phase transitions in tetra(isopropylammonium) decachlorotricadmate(II), [(CH3)2CHNH3]4Cd3Cl10, crystal with a two-dimensional cadmium(II) halide network. Acta Crystallographica Section B: Structural Science, 67(Pt 2), 155-164.

-

Mączka, M., et al. (2020). Crystal structure, Hirshfeld surface analysis and Phase transformation behaviour of Dithis compound Hemihydrate Crystals. ResearchGate.

-

CymitQuimica. (n.d.). CAS 15572-56-2: this compound. CymitQuimica.

-

Gągor, A., et al. (2011). Structural phase transitions in tetra(isopropylammonium) decachlorotricadmate(II), [(CH3)2CHNH3]4Cd3Cl10, crystal with a two-dimensional cadmium(II) halide network. ResearchGate.

-

Martin, J. D., & Fromm, K. M. (2018). Isopropylammonium halidometallates. I. [CoX4]2−·X− (X = Cl, Br), ZnCl42−, and [ZnCl3−]n salts. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 1), 22-29.

-

Bloomquist, D. R., et al. (1978). Thermochromic phase transitions in copper(II) halide salts. 1. Crystal structure and magnetic resonance studies of isopropylammonium trichlorocuprate(II). Journal of the American Chemical Society, 100(1), 343-353.

-

Gandour, R. D., et al. (1990). Dithis compound. Acta Crystallographica Section C: Crystal Structure Communications, 46(2), 336-338.

-

Gągor, A., et al. (2011). Transformation of the anionic substructure in the phase transition from Phase I to Phase II at 353 K. ResearchGate.

-

Gągor, A., et al. (2011). The observed temperature dependence of heat flow for the [(CH3)2CHNH3]4Cd3Cl10 crystal. ResearchGate.

-

Wikipedia. (2023). Crystallographic Information File. Wikipedia.

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). A short guide to Crystallographic Information Files. CCDC.

-

Spek, T. (2009). The Crystallographic Information File (CIF) Description and Usage. National Single Crystal X-ray Facility.

-

Digital Curation Centre (DCC). (n.d.). CIF - Crystallographic Information Framework. DCC.

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Short Guide to CIFs. CCDC.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

Ruiz-Pérez, C. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI.

-

Cole, J. M., et al. (2017). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. UCL Discovery.

-

Deschamps, J. R., & Flippen-Anderson, J. L. (2013). X-Ray Crystallography of Chemical Compounds. PMC - PubMed Central.

Sources

- 1. Structural phase transitions in tetra(isopropylammonium) decachlorotricadmate(II), [(CH3)2CHNH3]4Cd3Cl10, crystal with a two-dimensional cadmium(II) halide network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. researchgate.net [researchgate.net]

Foreword: The Critical Role of Purity in Advanced Applications

An In-Depth Technical Guide to the Synthesis of High-Purity Isopropylammonium Chloride

This compound (IPACl), a seemingly simple organic salt, has emerged as a crucial component in cutting-edge research and development, most notably in the fabrication of high-efficiency perovskite solar cells (PSCs).[1] In this application, IPACl acts as a stabilizing agent for the perovskite crystal structure, directly influencing the longevity and power conversion efficiency of the solar cells.[1] Its utility also extends to organic synthesis, where it serves as a versatile precursor and reagent.[2][3] For researchers, scientists, and drug development professionals, the purity of IPACl is not a trivial specification; it is the bedrock upon which reliable, reproducible, and high-performing results are built. Trace impurities can introduce defects in crystal lattices, catalyze degradation pathways, or lead to unforeseen side reactions, compromising the integrity of the final application.

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of high-purity this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles, enabling the scientist to not only execute the protocol but also to troubleshoot and adapt it with a deep understanding of the system.

Synthetic Pathways: A Comparative Overview

The most direct and widely adopted method for synthesizing this compound is the acid-base neutralization reaction between isopropylamine and hydrogen chloride. However, a holistic understanding requires acknowledging alternative routes and, critically, the provenance of the isopropylamine precursor, as this is a primary source of impurities.

Primary Synthesis Route: Acid-Base Neutralization

This reaction is a straightforward proton transfer from a strong acid (HCl) to a weak base (isopropylamine). It is highly exothermic and typically proceeds to completion with high yield.

(CH₃)₂CHNH₂ + HCl → (CH₃)₂CHNH₃⁺Cl⁻

The choice of solvent and the form of HCl (gaseous or aqueous) are key variables that influence the reaction conditions, product isolation, and initial purity.

Precursor Synthesis and Inherent Impurities

High-purity IPACl begins with high-purity isopropylamine. Industrial production of isopropylamine often involves methods that can introduce persistent impurities.[4] Understanding these methods provides insight into the potential contaminants that must be removed during purification.

| Method | Reactants | Conditions | Potential Impurities |

| Reductive Amination | Acetone, Ammonia, Hydrogen | 150-220°C, Ni-Cu-Clay Catalyst | Unreacted acetone, isopropanol, diisopropylamine, water[1][4] |

| Alkyl Halide Amination | Bromoisopropane, Ammonia | 60–80°C | Unreacted bromoisopropane, di- and tri-isopropylamine, ammonium bromide[1] |

| Biosynthetic (Laccase) | Isopropanol, Aqueous Ammonia | 38–40°C, Laccase Enzyme | Isopropyl ether, residual isopropanol[1][5] |

Distillation, often under reduced pressure and with drying agents like anhydrous barium oxide, is necessary to purify the isopropylamine precursor before its use in IPACl synthesis.[1][4][5]

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale synthesis via the reaction of isopropylamine with hydrogen chloride gas in an organic solvent. This method is preferred for achieving high purity as it avoids the introduction of water, which can be challenging to remove completely.

Causality and Control:

-

Solvent Choice: Ethyl acetate or methyl tert-butyl ether (MTBE) are excellent choices.[5] They are good solvents for isopropylamine but poor solvents for the resulting ionic salt (IPACl), causing the product to precipitate directly from the reaction mixture, facilitating easy isolation.

-

Temperature Control: The reaction is highly exothermic. Cooling to 0-5°C is critical to control the reaction rate, prevent excessive fuming of HCl, and minimize the formation of potential side products.[1][5]

-

Gaseous HCl: Using anhydrous HCl gas prevents the incorporation of water into the product, simplifying the drying process and yielding a higher-purity initial product compared to using aqueous hydrochloric acid.

Step-by-Step Methodology:

-

Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a scrubber (e.g., a beaker with a sodium hydroxide solution to neutralize excess HCl). Ensure the entire apparatus is dry.

-

Reagent Preparation: In the flask, dissolve high-purity isopropylamine (1.0 mol) in 500 mL of anhydrous ethyl acetate.

-

Reaction Initiation: Begin vigorous stirring and cool the flask in an ice-water bath to an internal temperature of 0-5°C.

-

HCl Introduction: Slowly bubble anhydrous hydrogen chloride gas through the solution. The IPACl will begin to precipitate as a white solid.

-

Monitoring and Completion: Monitor the pH of the reaction mixture by periodically taking a small aliquot, dissolving it in water, and testing with pH paper. Continue adding HCl until the solution is acidic (pH 1-2).[5]

-

Reaction Digestion: Once the addition is complete, stop the HCl flow, remove the ice bath, and allow the slurry to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Product Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold, anhydrous ethyl acetate to remove any residual starting materials.

-

Preliminary Drying: Dry the crude product under vacuum at 60°C until a constant weight is achieved.[1] This crude product is typically of good purity but requires recrystallization for advanced applications.

Purification via Recrystallization: The Key to >99.5% Purity

Recrystallization is a powerful purification technique that separates the desired compound from impurities based on differences in their solubility in a specific solvent system at varying temperatures.[6][7]

The Principle of Solvent Selection:

The ideal recrystallization solvent will dissolve the compound (IPACl) sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[6] For IPACl, an ethanol-water mixture (e.g., 3:1 v/v) has been shown to be effective.[1] The ethanol provides good solvating power at higher temperatures, while the water acts as an anti-solvent, reducing solubility as the solution cools, thereby inducing crystallization.

Step-by-Step Recrystallization Protocol:

-

Solvent Preparation: Prepare a suitable volume of the recrystallization solvent (e.g., 3:1 ethanol:water).

-

Dissolution: Place the crude IPACl in an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to just completely dissolve the solid. This is a critical step; adding too much solvent will significantly reduce the recovery yield.[8]

-

Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

-

Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form in an orderly fashion, excluding impurities.[8][9]

-

Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any surface impurities.

-

Final Drying: Dry the high-purity crystals under high vacuum at 60°C to a constant weight to remove all residual solvent.[1]

Purity Assessment & Quality Control

A robust synthesis protocol is validated by rigorous analytical characterization. Multiple orthogonal techniques should be employed to confirm both the identity and purity of the final product.

| Analytical Technique | Purpose | Expected Result for High-Purity IPACl |

| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Clean spectrum showing characteristic peaks for the isopropyl group and the ammonium proton, with integrals matching the expected ratios. Absence of peaks from solvents or organic impurities.[1] |

| FTIR Spectroscopy | Identification of functional groups. | Characteristic absorptions for N-H (ammonium) and C-H bonds.[1] |

| Elemental Analysis | Verification of elemental composition (C, H, N, Cl). | Experimental percentages should be within ±0.4% of the theoretical values for C₃H₁₀ClN.[1] |

| Melting Point Analysis | Assessment of purity. | A sharp, narrow melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.[6] |

| Chromatography (GC/HPLC) | Quantification of trace impurities. | Used to detect and quantify volatile or non-volatile organic impurities that may not be visible by NMR.[] |

Visualizing the Process

Diagrams provide a clear, high-level overview of the chemical transformation and the laboratory workflow.

Caption: Reaction scheme for the formation of IPACl.

Caption: Step-by-step workflow for IPACl synthesis.

References

-

Scholars' Mine, Synthesis and Characterization of Novel Perovskite Materials for Solar Cell Applications, [Link]

- Google Patents, CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride by laccase,

-

Wuxi Weiheng Chemical Co., Ltd., Synthetic Methods and Use of Isopropylamine, [Link]

-

National Institutes of Health, this compound | C3H10ClN | CID 27399 - PubChem, [Link]

-

PubMed Central, Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design, [Link]

-

PubMed, Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design, [Link]

-

SciSpace, Perovskite Nanomaterials – Synthesis, Characterization, and Applications, [Link]

-

YouTube, Recrystallization, [Link]

-

Wikipedia, Recrystallization (chemistry), [Link]

-

YouTube, How To Recrystallize A Solid, [Link]

-

YouTube, Recrystallization and Melting Point Analysis, [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 15572-56-2: this compound | CymitQuimica [cymitquimica.com]

- 4. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 5. CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride by laccase - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

Isopropylammonium chloride CAS 15572-56-2 characterization

An In-Depth Technical Guide to the Characterization of Isopropylammonium Chloride (CAS 15572-56-2)

Introduction

This compound (IPACl), with CAS Registry Number 15572-56-2, is an organic ammonium salt that has garnered significant attention, particularly for its role as a critical additive in the fabrication of high-efficiency perovskite solar cells (PSCs).[1][2] In this application, it serves to stabilize the desirable α-phase of formamidinium lead triiodide (FAPbI₃), a key light-absorbing material, thereby enhancing both the power conversion efficiency and the long-term operational stability of the devices.[1][3] Beyond materials science, it is also utilized as a reagent in various organic syntheses.[4]

Given its pivotal role in advanced materials and chemical synthesis, a comprehensive and reliable characterization of this compound is paramount. The purity, structural integrity, and thermal stability of IPACl directly influence the reproducibility and performance of the final application. This guide provides an in-depth, technically-grounded overview of the essential analytical techniques required to fully characterize this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] As a simple ammonium salt, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for storage and handling.[4][5] It is generally soluble in water and slightly soluble in alcohols like methanol.[4][5] A summary of its fundamental properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 15572-56-2 | [4] |

| Molecular Formula | C₃H₁₀ClN | [1] |

| Molecular Weight | 95.57 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | ~160 °C | [1][5] |

| Solubility | Soluble in water, slightly soluble in methanol | [4][5] |

| Key Characteristic | Hygroscopic | [4][5] |

Synthesis and Structural Confirmation

The most common laboratory-scale synthesis of this compound is a straightforward acid-base reaction between isopropylamine and hydrochloric acid.[1] This exothermic reaction is typically performed in a suitable solvent, such as ethanol, followed by solvent removal to yield the solid salt.[5]

The fundamental identity and structure of the synthesized compound must be unequivocally confirmed before further characterization or use. This is primarily achieved through spectroscopic methods.

Caption: Synthesis of this compound.

Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular characterization, providing direct insight into the chemical structure and bonding within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. For IPACl, both ¹H (proton) and ¹³C NMR are essential for confirming the presence and connectivity of the isopropyl group and for assessing sample purity.

Expertise & Causality: The choice of a deuterated solvent is critical. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent choices due to the high solubility of the salt. The acidic proton on the ammonium group (-NH₃⁺) may exchange with deuterium in these solvents, leading to its signal broadening or disappearing, which is in itself a useful diagnostic feature.

¹H NMR Analysis The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in the isopropyl group:

-

A septet for the single methine proton (-CH-).

-

A doublet for the six equivalent methyl protons (-CH₃).

The integration of these signals should yield a 1:6 ratio, confirming the structure.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH - (methine) | ~3.5 | Septet |

| -CH₃ (methyl) | ~1.3 | Doublet |

| (Note: Shifts are approximate and can vary based on solvent and concentration. Data derived from similar compounds and spectral data.)[6][7] |

¹³C NMR Analysis The ¹³C NMR spectrum provides further structural confirmation and is particularly useful for identifying carbon-containing impurities. Two signals are expected for the isopropylammonium cation.[8]

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| -C H- (methine) | ~45-50 |

| -C H₃ (methyl) | ~20-25 |

| (Note: Shifts are approximate and referenced from general chemical shift tables and data for similar structures.) |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

-

Instrument Setup: Load the sample into the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum first. A standard acquisition with 16-32 scans is typically sufficient. Following this, acquire the ¹³C NMR spectrum, which will require a significantly larger number of scans for adequate signal-to-noise.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Calibrate the chemical shift scale using the residual solvent peak. Integrate the ¹H signals and assign the peaks based on their chemical shift and multiplicity. Assign the peaks in the ¹³C spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying the functional groups present in a sample. For this compound, the key signatures will be the N-H bonds of the ammonium group and the C-H bonds of the alkyl framework.

Expertise & Causality: The hygroscopic nature of IPACl can be a challenge for FTIR analysis using KBr pellets, as absorbed water will show a broad O-H stretch around 3400 cm⁻¹. Using a dry sample and preparing the pellet quickly can mitigate this. Alternatively, Attenuated Total Reflectance (ATR) FTIR is less sensitive to sample preparation and is often a more reliable method for hygroscopic solids.

Expected Vibrational Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-3200 | N-H stretching | Ammonium (-NH₃⁺) |

| 2850-3000 | C-H stretching | Isopropyl (alkane) |

| ~1500-1600 | N-H bending (asymmetric) | Ammonium (-NH₃⁺) |

| 1370-1390 | C-H bending (symmetric) | Isopropyl (gem-dimethyl) |

| (Note: Wavenumbers are approximate and based on characteristic IR absorption frequencies for functional groups.)[9][10] |

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the dry this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the ATR crystal. Insufficient contact is a common cause of poor quality spectra.

-

Data Acquisition: Collect the sample spectrum. Typically, 32-64 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing & Analysis: The collected spectrum will be automatically ratioed against the background. Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Structural and Thermal Characterization

While spectroscopy confirms the molecular structure, diffraction and thermal analysis provide information on the bulk properties of the material, such as its crystalline form and thermal stability.

X-ray Powder Diffraction (XRPD)

XRPD is a non-destructive technique used to analyze the crystalline structure of a solid. It provides a unique "fingerprint" based on the arrangement of atoms in the crystal lattice. For IPACl, XRPD is used to confirm its crystallinity, identify its specific crystal phase (polymorph), and assess its phase purity.

Expertise & Causality: The sample preparation is key to obtaining high-quality data. The powder should be finely ground to ensure a random orientation of the crystallites, which is necessary for accurate intensity measurements of all diffraction peaks.[11] For hygroscopic samples, analysis in a low-humidity chamber or using a sealed sample holder is advisable to prevent structural changes due to water absorption.

Experimental Protocol: XRPD Analysis

-

Sample Preparation: Gently grind a small amount (~20-50 mg) of the this compound sample into a fine powder using an agate mortar and pestle.

-

Sample Mounting: Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's rim.

-

Instrument Setup: Place the sample holder in the X-ray diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range. A typical scan range for organic compounds is from 2θ = 5° to 40°.[11]

-

Data Acquisition: Initiate the scan. The detector will measure the intensity of the diffracted X-rays as a function of the angle 2θ.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of the material's crystal structure. This pattern can be compared to a reference database or used for crystal structure determination. A sharp, well-defined series of peaks indicates a highly crystalline material.

Thermal Analysis (TGA & DSC)

Thermal analysis techniques measure changes in a material's physical properties as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the operational and processing limits of IPACl.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated at a controlled rate.[12] It is used to determine thermal stability, decomposition temperatures, and to quantify volatile content, such as residual solvent or absorbed water.[13]

Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as it is heated or cooled.[12] This technique is used to identify thermal events such as melting, crystallization, and solid-state phase transitions. For IPACl, the primary use of DSC is to accurately determine its melting point, which is a key indicator of purity.[13]

Expertise & Causality: The heating rate is a critical parameter. A slower heating rate (e.g., 5-10 °C/min) provides better resolution of thermal events but takes longer. The choice of atmosphere (e.g., inert nitrogen or reactive air) is also crucial. For studying intrinsic thermal stability and decomposition, an inert atmosphere is required to prevent oxidative processes.[14]

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 3-5 mg for TGA, 2-4 mg for DSC) into an appropriate sample pan (e.g., aluminum or alumina).

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Method Programming: Program the temperature profile. A typical method involves an initial equilibration step, followed by a heating ramp (e.g., 10 °C/min) to a temperature well above the expected decomposition point (for TGA) or melting point (for DSC). Set the desired atmosphere and flow rate (e.g., nitrogen at 50 mL/min).

-

Data Acquisition: Begin the experiment and record the mass change (TGA) or heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Thermogram: Analyze the curve to identify the onset temperature of decomposition, which indicates the upper limit of thermal stability. Any mass loss at lower temperatures (e.g., below 100 °C) likely corresponds to volatile components like water.

-

DSC Thermogram: Identify the endothermic peak corresponding to melting. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

-

Integrated Characterization Workflow

A single technique is rarely sufficient for full characterization. The strength of this guide lies in its advocacy for an integrated approach where the results from each analysis validate and complement the others.

Caption: Integrated Workflow for IPACl Characterization.

Conclusion

The comprehensive characterization of this compound, CAS 15572-56-2, is a non-negotiable prerequisite for its successful application in high-technology fields such as perovskite photovoltaics. By employing an integrated workflow of spectroscopic (NMR, FTIR), diffraction (XRPD), and thermal (TGA, DSC) analyses, researchers can obtain a complete and reliable profile of the material. This guide provides the technical foundation and field-proven protocols to ensure that the identity, purity, structure, and stability of the compound are rigorously validated, leading to more reproducible and insightful scientific outcomes.

References

-

Kim, M., et al. (2021). Propylammonium Chloride Additive for Efficient and Stable FAPbI3 Perovskite Solar Cells. Advanced Energy Materials. Retrieved from [Link]

-

Park, B., et al. (2021). Stabilization of formamidinium lead triiodide α-phase with this compound for perovskite solar cells. Nature Energy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27399, this compound. Retrieved from [Link]

-

ResearchGate. (2021). Propylammonium Chloride Additive for Efficient and Stable FAPbI3 Perovskite Solar Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkylammonium chloride promotes the record efficiency of perovskite solar cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Dithis compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Isopropylamine Hydrobromide in Perovskite Solar Cell Precursor Solutions. Retrieved from [Link]

-

PubMed. (2006). Preparation and characterization of novel trans-[PtCl(2)(amine)(isopropylamine)] compounds: cytotoxic activity and apoptosis induction in ras-transformed cells. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC and X-ray Diffraction Study of Polymorphism in n-Alkylammonium Chlorides. Retrieved from [Link]

-

RJ Lee Group. (n.d.). Instrumentation: TGA and DSC Thermal Analysis. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis in Pharmaceuticals. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved from [Link]

-

SpectraBase. (n.d.). isopropylamine, hydrochloride - Optional[13C NMR]. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Netzsch. (n.d.). TGA – Thermogravimetric Analysis DSC – Differential Scanning Calorimeter. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6363, Isopropylamine. Retrieved from [Link]

-

USP. (2021). <941> X-Ray Powder Diffraction. Retrieved from [Link]

-

NIST. (n.d.). Isopropylamine, n-allyl-. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Isopropylamine Hydrochloride | 15572-56-2 | TCI AMERICA [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 15572-56-2: this compound | CymitQuimica [cymitquimica.com]

- 5. ISOPROPYLAMINE HYDROCHLORIDE | 15572-56-2 [chemicalbook.com]

- 6. ISOPROPYLAMINE HYDROCHLORIDE(15572-56-2) 1H NMR spectrum [chemicalbook.com]

- 7. Isopropylamine(75-31-0) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isopropylamine(75-31-0) IR Spectrum [chemicalbook.com]

- 11. X-Ray Powder Diffraction | USP [usp.org]

- 12. rjleegroup.com [rjleegroup.com]

- 13. mt.com [mt.com]

- 14. mse.ucr.edu [mse.ucr.edu]

An In-depth Technical Guide to the Solubility of Isopropylammonium Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of isopropylammonium chloride (IPACl), a compound of significant interest in pharmaceutical synthesis and materials science. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple tabulation of data to offer a deep dive into the core physicochemical principles governing the dissolution of this alkylammonium salt in non-aqueous media. Recognizing the scarcity of publicly available quantitative data, this guide synthesizes qualitative solubility information with a robust theoretical framework. Furthermore, it provides detailed, field-proven experimental protocols, empowering researchers to precisely determine solubility parameters for their specific applications. This document is structured to deliver not just data, but a causal understanding of solubility, thereby upholding the highest standards of scientific integrity and practical utility.

Introduction: this compound - A Profile

This compound (IPACl), also known as isopropylamine hydrochloride, is a white to off-white crystalline solid.[1] It is the salt formed from the reaction of the weak base isopropylamine and the strong acid hydrochloric acid.[1] As an organic ammonium salt, IPACl exhibits properties that make it a versatile reagent in various chemical transformations and a valuable component in the formulation of active pharmaceutical ingredients (APIs) and advanced materials, such as perovskite solar cells.[1][2] Its hygroscopic nature necessitates careful handling and storage to prevent the absorption of atmospheric moisture.[2]

A thorough understanding of IPACl's solubility in organic solvents is paramount for its effective utilization. Solvent selection is a critical parameter in process chemistry, influencing reaction kinetics, crystallization, purification, and final product formulation. This guide aims to provide a detailed understanding of the factors that dictate the solubility of IPACl and to equip the reader with the practical knowledge to assess its solubility in a range of organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₃H₁₀ClN | [1] |

| Molecular Weight | 95.57 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Approximately 160 °C | [1][4] |

| Hygroscopicity | Hygroscopic | [2][5] |

| Water Solubility | Soluble/Miscible | [4][6] |

Theoretical Framework: The Energetics of Dissolution

The solubility of an ionic compound like this compound in an organic solvent is governed by a delicate balance between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the resulting ions are solvated by the solvent molecules (solvation energy).

Lattice Energy: This is the energy that holds the isopropylammonium cations (CH₃)₂CHNH₃⁺ and chloride anions (Cl⁻) together in a rigid, crystalline structure. For dissolution to occur, the solvent-ion interactions must provide sufficient energy to overcome this lattice energy.

Solvation Energy: This is the energy released upon the interaction of the dissociated ions with the solvent molecules. In the case of IPACl, the isopropylammonium cation can interact with solvent molecules through hydrogen bonding (via the -NH₃⁺ group) and van der Waals forces (via the isopropyl group). The chloride anion can also be solvated by polar solvent molecules.

A simplified thermodynamic cycle for the dissolution process can be visualized as follows:

For a solvent to effectively dissolve IPACl, the exothermic solvation energy must be comparable to or greater than the endothermic lattice energy, resulting in a favorable overall enthalpy of solution.

Factors Influencing the Solubility of this compound

Several key factors, primarily related to the properties of both the solute (IPACl) and the solvent, dictate the extent of solubility.

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility. This compound, being an ionic salt, is a polar compound. Therefore, it is expected to have higher solubility in polar solvents that can effectively solvate the constituent ions. Solvents with high dielectric constants are generally better at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.

-

Hydrogen Bonding Capability: The isopropylammonium cation possesses three acidic protons on the ammonium group, making it a potent hydrogen bond donor. Solvents that are hydrogen bond acceptors (e.g., alcohols, ethers, and some polar aprotic solvents like acetone) can form strong hydrogen bonds with the cation, leading to enhanced solvation and solubility.[2]

-

Steric Factors: The branched isopropyl group introduces some steric hindrance around the ammonium cation. While this may slightly impede solvation compared to a linear alkylammonium salt, the overall effect is often outweighed by the favorable ionic and hydrogen bonding interactions.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most salts, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. This is because the added thermal energy helps to overcome the lattice energy of the solid. However, this relationship must be determined empirically for each solute-solvent system.

Qualitative Solubility of this compound in Common Organic Solvents

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Qualitative Solubility | Source(s) |

| Water | Polar Protic | Miscible/Soluble | [4][6] |

| Methanol | Polar Protic | Slightly Soluble | [5] |

| Ethanol | Polar Protic | Soluble | [6][7] |

| Acetone | Polar Aprotic | Very Soluble | [6] |

| Diethyl Ether | Polar Aprotic | Soluble | [6][7] |

| Benzene | Non-polar | Soluble | [6] |

| Chloroform | Polar Aprotic | Soluble | [6] |

It is important to note that terms like "soluble" and "slightly soluble" are qualitative and the actual solubility can vary. For precise applications, experimental determination is strongly recommended.

Experimental Protocol for the Quantitative Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[8]

Materials and Equipment

-

High-purity this compound (dried under vacuum to remove any absorbed water)

-

Anhydrous organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps and PTFE septa

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed glass flasks for evaporation

-

Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)

-

Drying oven

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of dried this compound to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed glass flask. Record the exact volume or mass of the filtered solution.

-

-

Solvent Evaporation and Gravimetric Analysis:

-

Evaporate the solvent from the flask using a rotary evaporator or a gentle stream of inert gas. Care should be taken to avoid any loss of the solid residue.

-

Once the solvent is completely removed, place the flask in a drying oven at a temperature below the melting point of this compound (e.g., 80-100 °C) until a constant weight is achieved.

-

Allow the flask to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final mass of the flask with the dried residue.

-

Express the solubility in the desired units, such as g/100 mL of solvent, g/100 g of solvent, or molarity (mol/L).

-

The following diagram illustrates the workflow for this experimental protocol:

Self-Validating System and Trustworthiness

The integrity of this protocol is ensured by several key practices:

-

Use of Excess Solute: This guarantees that the solution is truly saturated at the given temperature.

-

Constant Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature during equilibration and sampling is critical for reproducibility.

-

Filtration: The use of a fine-pore filter ensures that no undissolved solid particles are transferred to the collection flask, which would lead to an overestimation of solubility.

-

Drying to Constant Weight: This step ensures that all the solvent has been removed and only the mass of the dissolved solute is measured.

-

Replicates: Performing the experiment in triplicate for each solvent and temperature provides a measure of the precision and allows for the calculation of a mean solubility value and standard deviation.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. While quantitative data remains sparse in the literature, a clear qualitative understanding has been established, highlighting its solubility in a range of polar protic and aprotic solvents. The theoretical underpinnings of solubility, based on the interplay of lattice and solvation energies, have been discussed to provide a causal understanding of the observed phenomena.

For researchers and professionals requiring precise solubility data, the detailed, step-by-step experimental protocol provided herein offers a reliable and robust method for its determination. By combining the theoretical framework with practical experimental guidance, this document empowers scientists to make informed decisions regarding solvent selection for processes involving this compound, ultimately facilitating more efficient and effective research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27399, this compound. Retrieved from [Link]

-

Thomsen, K., & Rasmussen, P. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228–233. [Link]

-

Perego, C., Salvalaglio, M., & Mazzotti, M. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5019–5031. [Link]

-

Perego, C., Salvalaglio, M., & Mazzotti, M. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. [Link]

-

Kolker, A. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. ResearchGate. Retrieved from [Link]

-

Ji, W., & Li, Z. (2019). Modeling the temperature-dependent solubility of salts in organic solvents. Fluid Phase Equilibria, 494, 1-10. [Link]

-

ChemBK (2024, April 9). Isopropylamine Hydrochloride. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6363, Isopropylamine. Retrieved from [Link]

-

SALTISE (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

-

Perego, C., Salvalaglio, M., & Mazzotti, M. (2022). (PDF) Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ResearchGate. Retrieved from [Link]

-

NCERT (n.d.). Amines. Retrieved from [Link]

-

Wikipedia (n.d.). Isopropylamine. Retrieved from [Link]

-